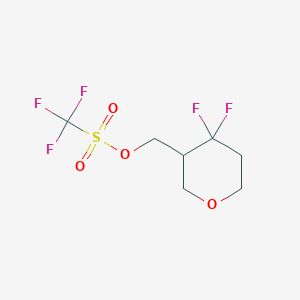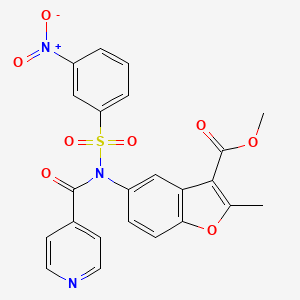
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. The compound is a triflate ester that can be used as a versatile building block for the synthesis of complex molecules.
Applications De Recherche Scientifique
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related compound, has been shown to be a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides. Its application extends to the esterification of alcohols by carboxylic acids, particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates have been found to catalyze the aminolysis of 1,2-epoxides efficiently, leading to the formation of β-amino alcohols. This reaction is characterized by its anti-stereoselectivity and high regioselectivity (Chini et al., 1994).
Vinyl and Aryl Triflate Transformations : Vinyl and aryl trifluoromethanesulfonates are increasingly used for their facile preparation and versatility in chemical reactions. They are particularly effective in cross-coupling reactions and have found applications in natural product synthesis (Ritter, 1993).
Sulfonamide-based Cyclisations : Trifluoromethanesulfonic acid has been utilized to catalyze cyclisation of homoallylic sulfonamides, efficiently forming pyrrolidines and enabling the formation of polycyclic systems (Haskins & Knight, 2002).
Molecular Structure Studies : Investigations into the molecular structure of methyl trifluoromethanesulfonate have provided insights into the conformational properties of covalent sulfonates, aiding in the understanding of their chemical behavior (Trautner et al., 1999).
Protecting and Activating Groups in Amine Synthesis : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, synthesized using related sulfonating agents, has been used as a versatile protecting and activating group for amines. This approach demonstrates stability under various conditions and is removed by heating in trifluoroacetic acid (Sakamoto et al., 2006).
Polyfluoroalkyl Chemicals in Populations : Studies on polyfluoroalkyl chemicals, which include trifluoromethanesulfonates, have been conducted to assess their presence and impact on the general population. These studies contribute to understanding the environmental and health implications of such chemicals (Calafat et al., 2007).
Propriétés
IUPAC Name |
(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYCSACWMQJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)
![5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2393155.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)
![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)
![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)


![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)